[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride - 1609395-99-4

[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

Catalog Number: EVT-1760248
CAS Number: 1609395-99-4
Molecular Formula: C4H6ClF3N4
Molecular Weight: 202.56 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Deacetylation: One method involves the complete deacetylation of a protected precursor, such as methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate, using triethylamine.
  • Reaction with 5-chloromethyl-8-hydroxyquinoline: [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride can be synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole.
  • Rearrangement of 2-(2,5-dioxopyrrolidin-1-yl)guanidine: This method utilizes a novel rearrangement reaction in the 2,5-dioxopyrrolidine series. The fusion of aminoguanidine hydrochloride with succinic anhydride yields 2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride. This compound, upon heating in an aqueous solution with alkali, rearranges to form [3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid], which can be further modified to obtain the desired product.
Applications
  • Antifungal agents: It has been incorporated into novel quinazolinone derivatives, which exhibit promising antifungal activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri.
  • Antibacterial agents: [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride has been used in the synthesis of organophosphorus pyrazole-5-one derivatives with demonstrated antibacterial activity.
  • Enzyme inhibitors: Derivatives incorporating [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride have shown inhibitory activity against various enzymes, including factor Xa, an important target for anticoagulant therapy.
  • GPR52 agonists: It has been incorporated into the structure of FTBMT, a selective GPR52 agonist demonstrating antipsychotic-like and procognitive effects in rodent models, suggesting its potential therapeutic application in schizophrenia.
  • Cannabinoid-1 receptor antagonists: Biarylpyrazolyl oxadiazole derivatives containing [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride have been identified as potent and selective cannabinoid-1 receptor antagonists, suggesting their potential use in treating obesity.

Methyl N'-[1-(4-hydroxybutyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]-N-phenylimidothiocarbamate

Compound Description: This compound, denoted as compound 2 in the study, was synthesized via complete deacetylation of compound 1 using triethylamine. [] Further details about the specific structure or properties of compound 1 are not provided in the abstract.

Relevance: This compound shares the core 3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl structure with [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride. The key difference lies in the substitution at the 5-position, where compound 2 features a more complex imidothiocarbamate derivative. []

5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-hydroxyquinoline (TFMTHQ)

Compound Description: This novel ligand was synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole. [] TFMTHQ was then used to prepare metal chelates with divalent metal ions (Cu2+, Co2+, Ni2+, Mn2+, Zn2+, and Cd2+). These chelates exhibited octahedral geometry and demonstrated promising antibacterial and antifungal activities against various gram-positive and gram-negative bacteria, and plant pathogens. []

3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid

Compound Description: This compound, denoted as compound 3, exists in both unionized and zwitterionic forms. It is synthesized through a rearrangement reaction of 2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride (compound 11) in an aqueous solution with alkali. [] The reaction of aminoguanidine with succinic acid also yields compound 3, but this method results in a mixture of products that are difficult to separate. []

Relevance: While sharing the 1,2,4-triazole ring system, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid differs from [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride in its substitution pattern. Compound 3 has an amino group at the 5-position and a propanoic acid substituent at the 3-position, lacking the trifluoromethyl group present in the target compound. []

3,3'-(ethane-1,2-diyl)bis(1H-1,2,4-triazol-5-amine) (Compound 5)

Compound Description: This compound, referred to as compound 5, is formed alongside compound 3 during the reaction of aminoguanidine with succinic acid under basic conditions. [] The resulting mixture is difficult to separate. []

Relevance: Compound 5 is structurally related to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride as it contains two 1H-1,2,4-triazol-5-amine units linked by an ethane-1,2-diyl bridge. This compound highlights the potential for 1,2,4-triazole derivatives to form dimers or more complex structures. []

2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride (Compound 11)

Compound Description: This compound, denoted as compound 11, is regioselectively formed by fusing aminoguanidine hydrochloride with succinic anhydride at a temperature range of 150-170°C. [] It serves as a precursor to compound 3, rearranging into the triazole derivative upon heating in an aqueous solution with alkali. []

3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

Compound Description: This class of compounds are prepared using two complementary approaches under microwave irradiation: (1) reacting N-guanidinosuccinimide with amines, particularly effective with aliphatic amines; and (2) reacting N-arylsuccinimides with aminoguanidine hydrochloride, requiring an organic base for optimal triazole ring closure. [] This method allows for the preparation of diverse 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides by varying the amine used in the reaction. []

Relevance: These compounds highlight the synthetic versatility of the 1,2,4-triazole scaffold. They are structurally related to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride through the shared 1,2,4-triazole ring system and the presence of a propanamide substituent at the 3-position. []

Quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety

Compound Description: This series of compounds were synthesized and their antimicrobial activities were evaluated. [] A specific example mentioned is 3-((4-phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one (VIIs), which exhibited the best inhibitory effect against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. []

Relevance: These compounds, although structurally complex, demonstrate the incorporation of the 1,2,4-triazole ring system into larger frameworks with potential biological activities. They are related to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride through the shared 1,2,4-triazole ring. Notably, compound VIIs also contains a trifluoromethyl group, albeit at a different position within the molecule. []

Diethyl (R)-1-(5-(Phenylsulfonyl/Substituted Benzylsulfonyl)-4-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)methyl)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-yl)(4-(trifluoromethyl)phenylamino)methylphosphonate derivatives (7a-g)

Compound Description: These novel derivatives, containing diverse heterocyclic substituents, were synthesized and characterized. [] Their antimicrobial and antifungal activities were evaluated. [] The abstract does not provide specific information about the activities of individual compounds.

Relevance: This series of compounds exemplifies the incorporation of the 1,2,4-triazole ring into complex molecules with potential pharmaceutical applications. They are structurally related to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride through the common 1,2,4-triazole ring system. Notably, these derivatives also contain a trifluoromethyl group, albeit attached to a pyrazole ring rather than the triazole as in the target compound. []

(Z)-9-arylidene-1,2,4,7-tetraazaspiro[4.4]nona-2,7-dienes

Compound Description: This class of compounds is formed when the nucleophilic 1,2,4-triazolyl-5-ylidene tautomer of "Nitron" (1,4-diphenyl-1H-1,2,4-triazol-4-ium-3-yl)(phenyl)amide) reacts with 1-trifluoromethyl-prop-2-yne imines. []

Relevance: These compounds highlight the reactivity of the 1,2,4-triazole ring system, particularly in its carbene form. Although not directly sharing the core structure of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, they demonstrate the diverse reactivity of 1,2,4-triazole derivatives and their potential for forming spirocyclic structures. []

3-[3,5-bis(trifluoromethyl)-4H-1,2,4-triazol-4-yl]propanol

Compound Description: This compound is synthesized by reacting 3-benzyloxypropylamine with 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, followed by deprotection. [, ]

Relevance: This compound demonstrates the structural diversity within the 1,2,4-triazole family. While sharing the 1,2,4-triazole core with [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, it possesses two trifluoromethyl groups at the 3 and 5 positions, differentiating it from the target compound. [, ] ,

2-(3-trifluoromethyl-1H-pyrazol-4-yl)ethanol

Compound Description: This compound is synthesized through trifluoroacetylation of 4,5-dihydrofuran at the 3-position, followed by a reaction with hydrazine. [, ] During this process, an intermediate dimer was isolated. [, ]

Relevance: While not a 1,2,4-triazole derivative, this compound is relevant due to the presence of a trifluoromethyl-substituted pyrazole ring. It highlights the synthetic utility of trifluoroacetyl building blocks in preparing heterocyclic compounds. The shared use of trifluoromethyl groups links it to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, albeit in a different heterocyclic framework. [, ] ,

2-trifluoromethyl-1H-benzimidazoles and 2-trifluoromethyl-3H-imidazopyridines

Compound Description: This series of compounds was prepared by condensation reactions of the corresponding ortho-arenediamines with trifluoroacetic acid. [, ] The pKa values of these compounds were determined by analyzing their 19F NMR spectra in aqueous solutions with varying pH levels. [, ]

Relevance: While not belonging to the 1,2,4-triazole class, these compounds showcase the versatility of trifluoroacetic acid in the synthesis of diverse heterocycles. The inclusion of a trifluoromethyl group within the benzimidazole and imidazopyridine rings provides a structural link to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, highlighting the broader context of trifluoromethyl-substituted heterocycles. [, ] ,

4-({(4-Carboxybutyl)[2-(5-fluoro-2-{[4'-(trifluoromethyl)biphenyl-4-yl]methoxy}phenyl)ethyl]amino}methyl)benzoic acid (BAY 60-2770)

Compound Description: This compound is a nitric oxide (NO)-independent activator of soluble guanylyl cyclase (sGC). It enhances the catalytic activity of both heme-oxidized and heme-free forms of the enzyme. [] Intravenous injections of BAY 60-2770 led to decreases in pulmonary and systemic arterial pressure and demonstrated vasodilatory activity in both pulmonary and systemic vascular beds. []

2-{1-[2-(fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl}-5(4-morpholinyl)-4,6-pyrimidinediamine (BAY 41-8543)

Compound Description: This compound is a stimulator of soluble guanylyl cyclase (sGC). [] It caused vasodilation in both the pulmonary and systemic vascular beds. [] In contrast to BAY 60-2770, the vasodilator effects of BAY 41-8543 were attenuated by 1H-[1,2,4]-oxadizaolo[4,3]quinoxaline-1-one (ODQ), suggesting a different mechanism of action. []

Osmium(II) complexes bearing (1H‐1,2,4‐triazol‐5‐yl)pyrazine chromophoric chelates

Compound Description: These complexes, denoted as tz1, tz2, and tz3, incorporate (1H‐1,2,4‐triazol‐5‐yl)pyrazine ligands with varying numbers and positions of 4‐(trifluoromethyl)phenyl appendages. [] Compared to a parent complex tz0, these complexes demonstrate red-shifted emission, enhanced quantum yield, and prolonged radiative lifetime. [] Notably, partially deuterated tz1-d, derived from the pyrazine chelate L1-d, achieved a remarkable photoluminescence quantum yield (PLQY) of 17.8% when co-deposited into CBP thin films, highlighting the impact of C-H(D) stretching vibrations on non-radiative transitions. []

Relevance: While not directly containing the [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride structure, these complexes illustrate the integration of 1,2,4-triazole units into ligands for metal complexes with potential applications in near-infrared organic light-emitting diodes (OLEDs). []

Amide derivatives of 5-amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted as renin inhibitors

Compound Description: This expansive series of compounds, encompassing a wide array of substituents on the core structure, represents potential renin inhibitors for the treatment of hypertension. [] The abstract provides extensive detail on the potential substituents, but does not delve into the specific activities or properties of individual compounds.

Relevance: This series of compounds highlights the potential of incorporating heterocyclic moieties, including 1,2,4-triazole derivatives, into larger molecular frameworks for targeting specific biological activities. Although the abstract does not explicitly mention trifluoromethyl-substituted 1,2,4-triazoles within this series, the broad range of possible substituents suggests that such compounds could be included. The relevance to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride lies in the shared interest in developing biologically active 1,2,4-triazole derivatives, even if the specific structures and targets differ. []

Blue phosphorescent iridium(III) complexes with 2-(4-fluoro-3-(trifluoromethyl)phenyl)pyridine as cyclometalated ligands

Compound Description: This group of highly efficient blue-emitting iridium(III) complexes utilizes 2-(4-fluoro-3-(trifluoromethyl)phenyl)pyridine as the cyclometalated ligand, coupled with various ancillary ligands such as 2,4-pentanedione, picolinic acid, 2-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine, 2-(1H-imidazol-2-yl)pyridine, and 2-(1H-tetrazol-5-yl)pyridine. [] This design provides both solubility in common solvents and robust chemical stability. [] These phosphors exhibit bright blue emissions with high photoluminescence quantum yields (ΦPL) reaching up to 0.98 in solution, and relatively narrow full width at half maximum (FWHM) values of up to 52 nm. [] They are suitable for fabrication into high-performance, partially solution-processed blue organic light-emitting diodes (OLEDs). []

Relevance: Although not containing the precise structure of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, one of these complexes incorporates a closely related 2-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine ancillary ligand. This highlights the potential of trifluoromethyl-substituted 1,2,4-triazole derivatives as components of phosphorescent materials for OLED applications. []

[Os(fptz)2(PPhMe2)2] (1T and 1C)

Compound Description: This compound is a red-emitting Osmium(II) complex where "fptz" represents the 2-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl) pyridine ligand. It exists in two isomeric forms, denoted as 1T and 1C, representing trans and cis configurations of the fptz chelates, respectively. []

Relevance: This complex directly incorporates the 2-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl) pyridine ligand, which is closely related to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, differing only in the substitution at the 5-position of the triazole ring. This complex demonstrates the use of trifluoromethyl-substituted 1,2,4-triazole derivatives in the construction of luminescent osmium complexes. []

[Os(bpy)(dttz)(CO)2] (2)

Compound Description: This mononuclear osmium(II) complex contains 2,2'-bipyridine (bpy) and 5,5'-di(trifluoromethyl)-3,3'-di-1,2,4-triazole (dttzH2) as ligands. [] It can be prepared by reacting Os3(CO)12 with a 1:1 mixture of dttzH2 and bpy. []

Relevance: This complex, while not directly incorporating the [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride structure, employs a related ligand, dttzH2, which features two trifluoromethyl-substituted 1,2,4-triazole units linked together. This highlights the potential for constructing diverse metal complexes using trifluoromethyl-substituted 1,2,4-triazole derivatives. []

[Os(bpy)(dttz)(PPhMe2)2] (3)

Compound Description: This near-infrared (NIR)-emitting osmium(II) complex is derived from compound 2 by replacing the CO ligands with PPhMe2. [] It was used as a dopant for the fabrication of NIR emitting organic light-emitting diodes (OLEDs). []

Relevance: Similar to compound 2, this complex demonstrates the incorporation of the dttzH2 ligand, containing two trifluoromethyl-substituted 1,2,4-triazole units, into a luminescent osmium complex with potential applications in OLED technology. While not directly containing the [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride structure, it highlights the broader utility of trifluoromethyl-substituted 1,2,4-triazole derivatives in materials science. []

4-(3-(3-fluoro-5-(trifluoromethyl)benzyl)-5-methyl-1H-1,2,4-triazol-1-yl)-2-methylbenzamide (FTBMT)

Compound Description: FTBMT is a potent and selective agonist of the G protein-coupled receptor 52 (GPR52), which is predominantly expressed in the striatum and nucleus accumbens. [] This compound effectively activates cAMP signaling in striatal neurons and exhibits antipsychotic-like and procognitive effects in rodent models. [] It inhibits MK-801-induced hyperactivity, improves recognition memory, and attenuates MK-801-induced working memory deficits. []

Relevance: Although not directly analogous to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, FTBMT shares the core 1,2,4-triazole ring system and incorporates a trifluoromethyl group. This compound underscores the potential for developing therapeutic agents based on trifluoromethyl-substituted 1,2,4-triazole derivatives. []

Relevance: This compound highlights the potential of trifluoromethyl-substituted 1,2,4-triazole derivatives for targeting the dopamine system. While not directly structurally comparable to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, GSK598,809 demonstrates the potential for developing therapeutics based on this class of compounds. []

(R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide (R-VK4-40)

Compound Description: R-VK4-40 is a structurally novel D3R antagonist with high selectivity for D3R. [] It shows potential for treating opioid use disorder. [] Unlike GSK598,809, R-VK4-40 did not exhibit adverse cardiovascular effects and even attenuated oxycodone-induced increases in blood pressure and oxycodone- or cocaine-induced increases in heart rate. []

Relevance: Although not directly structurally related to [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride, R-VK4-40 is mentioned as a successful D3R antagonist, demonstrating the potential for developing safe and effective therapeutics based on alternative scaffolds. [] [https://www.semanticscholar.org/paper/73e1ae86f777957a185fbc8

Properties

CAS Number

1609395-99-4

Product Name

[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride

IUPAC Name

[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride

Molecular Formula

C4H6ClF3N4

Molecular Weight

202.56 g/mol

InChI

InChI=1S/C4H5F3N4.ClH/c5-4(6,7)3-9-2(1-8)10-11-3;/h1,8H2,(H,9,10,11);1H

InChI Key

XDDZIMVDOKJDSC-UHFFFAOYSA-N

SMILES

C(C1=NC(=NN1)C(F)(F)F)N.Cl

Canonical SMILES

C(C1=NC(=NN1)C(F)(F)F)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.